2-(Oxirane-2-ylmethoxy)-2-phenylethanol
Description
2-(Oxirane-2-ylmethoxy)-2-phenylethanol is a derivative of 2-phenylethanol, a naturally occurring aromatic alcohol with a rose-like odor. 2-Phenylethanol is widely found in essential oils of flowers (e.g., roses, jasmine) and is synthesized by fungi, yeasts, and plants . It is valued in perfumery, food flavoring, and pharmaceuticals due to its pleasant aroma and bioactive properties .
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(oxiran-2-ylmethoxy)-2-phenylethanol |
InChI |
InChI=1S/C11H14O3/c12-6-11(14-8-10-7-13-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
InChI Key |
ZMBAEACKTRYRSI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 2-phenylethanol and their properties:
Key Research Findings
Antioxidant Activity: Hydroxytyrosol exhibits superior antioxidant capacity compared to 2-phenylethanol due to its catechol structure (3,4-dihydroxyphenyl group) . 2-Phenylethanol derivatives, such as hydroxylated forms, are promising for antioxidant applications in cosmetics and nutraceuticals .
Cytotoxicity and Safety: 2-Phenylethanol demonstrates lower cytotoxicity compared to other volatile compounds. For example, rose oil with high 2-phenylethanol content (35.89%) showed higher cell viability than oils with lower concentrations . In contrast, capric acid and other fatty acids exhibit higher cytotoxicity than 2-phenylethanol in microbial inhibition assays .
Antimicrobial Properties: 2-Phenylethanol produced by Trichoderma fungi inhibits postharvest fruit rot pathogens .
Industrial Production: Microbial biosynthesis (e.g., Kluyveromyces marxianus) and solid-state fermentation using agro-industrial waste are sustainable methods for producing 2-phenylethanol and its esters . Chemical synthesis routes, such as asymmetric catalysis, enable the production of enantiomerically pure derivatives for pharmaceutical use .
Functional Advantages and Limitations
- 2-Phenylethanol: Advantages: Natural origin, low toxicity, broad application in flavors and fragrances. Limitations: Limited stability under oxidative conditions, moderate bioactivity .
Hydroxytyrosol :
- Synthetic Derivatives (e.g., α-alkylated): Advantages: Tailored bioactivity for antimicrobial or pharmaceutical use.
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